An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-1-cyclohexyl-1H-pyrazol-3-amine (CAS No. 1248796-32-8) is a substituted aminopyrazole derivative. The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of an amino group and a bromine atom on the pyrazole ring, along with a bulky cyclohexyl substituent, imparts a unique combination of electronic and steric properties to the molecule. These features make it an interesting candidate for further investigation in drug discovery and development.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine. A thorough understanding of these properties is crucial for its handling, formulation, and for predicting its behavior in biological systems. Due to the limited availability of experimental data in the public domain, this guide combines reported computational data with established methodologies for the experimental determination of key physicochemical parameters.
Chemical and Structural Information
Molecular Structure:
Caption: 2D structure of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine.
Table 1: Chemical and Structural Identifiers
| Identifier | Value | Source |
| CAS Number | 1248796-32-8 | [1] |
| Molecular Formula | C₉H₁₄BrN₃ | [1] |
| Molecular Weight | 244.13 g/mol | [1] |
| SMILES | NC1=NN(C2CCCCC2)C=C1Br | [1] |
| InChI | InChI=1S/C9H14BrN3/c10-8-6-13(12-9(8)11)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12) | [2] |
| InChIKey | AYCFPVHMYBRJLW-UHFFFAOYSA-N | [2] |
Physicochemical Properties
Currently, there is a lack of experimentally determined physicochemical data for 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine in the public domain. The following table summarizes computationally predicted values which can serve as a useful starting point for experimental design.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method | Source |
| Topological Polar Surface Area (TPSA) | 43.84 Ų | Computational | [1] |
| logP (Octanol-Water Partition Coefficient) | 2.733 | Computational | [1] |
| XlogP | 2.3 | Computational | [2] |
| Hydrogen Bond Donors | 1 | Computational | [1] |
| Hydrogen Bond Acceptors | 3 | Computational | [1] |
| Rotatable Bonds | 1 | Computational | [1] |
| Monoisotopic Mass | 243.03711 Da | Computational | [2] |
Interpretation of Predicted Properties:
-
The TPSA value of 43.84 Ų suggests that the molecule has moderate polarity and may have reasonable cell permeability.
-
The predicted logP and XlogP values in the range of 2.3 to 2.733 indicate that the compound is moderately lipophilic. This suggests it may have a good balance between aqueous solubility and lipid membrane permeability, which is often a desirable characteristic for drug candidates.
-
With one hydrogen bond donor (the amino group) and three hydrogen bond acceptors (the two pyrazole nitrogens and the amino nitrogen), the molecule has the potential to participate in hydrogen bonding interactions with biological targets.
-
The presence of only one rotatable bond (the bond connecting the cyclohexyl ring to the pyrazole nitrogen) suggests a relatively rigid structure, which can be advantageous for binding to a specific target.
Experimental Protocols for Physicochemical Characterization
Given the absence of experimental data, this section provides detailed, field-proven methodologies for determining the key physicochemical properties of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine.
Determination of Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted (the clear point) are recorded as the melting range. For a pure compound, this range should be narrow (typically 1-2 °C).
Determination of Solubility
Solubility is a critical parameter that influences a drug's absorption and bioavailability. The presence of the basic amino group and the lipophilic cyclohexyl and bromo-pyrazole moieties suggests that the solubility of this compound will be pH-dependent and it will likely be more soluble in organic solvents than in water.
Caption: Workflow for qualitative solubility determination.
Methodology: Qualitative and Quantitative Solubility Determination
-
Qualitative Solubility:
-
Add approximately 1-2 mg of the compound to 1 mL of various solvents (e.g., water, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, dichloromethane, DMSO) in separate vials.
-
Vortex each vial for 1-2 minutes.
-
Visually inspect for the complete dissolution of the solid.
-
-
Quantitative Solubility (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.
Caption: Experimental workflow for logP determination.
Methodology: Shake-Flask Method (OECD Guideline 107)
-
Preparation: A solution of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine is prepared in the phase in which it is less soluble (likely water).
-
Partitioning: A known volume of this solution is mixed with an equal volume of n-octanol in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases. The funnel is then allowed to stand for the phases to separate completely.
-
Analysis: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique like HPLC-UV.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of pKa
The pKa value(s) indicate the strength of an acid or a base. For 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, the primary amine group is expected to be the main basic center. The pKa will influence the compound's ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Spectral Data and Structural Elucidation
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Signals corresponding to the protons of the cyclohexyl ring, likely in the upfield region (around 1-2 ppm).
-
A singlet for the proton on the pyrazole ring.
-
A broad singlet for the amino (-NH₂) protons, the chemical shift of which would be dependent on the solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Signals for the carbons of the cyclohexyl ring.
-
Signals for the three distinct carbons of the pyrazole ring, with the carbon bearing the bromine atom shifted downfield.
-
-
IR (Infrared) Spectroscopy:
-
N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹ (typically two bands).
-
C-H stretching vibrations for the cyclohexyl group around 2850-2950 cm⁻¹.
-
C=N and C=C stretching vibrations from the pyrazole ring in the fingerprint region.
-
N-H bending vibration around 1600 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) would be expected for the molecular ion and any bromine-containing fragments. PubChemLite predicts a [M+H]⁺ peak at m/z 244.04439.[2]
-
Conclusion
4-bromo-1-cyclohexyl-1H-pyrazol-3-amine is a molecule of interest with predicted physicochemical properties that suggest its potential as a lead compound in drug discovery. This technical guide has provided a summary of the available computational data and has outlined robust, standard experimental protocols for the determination of its key physicochemical properties. The generation of accurate experimental data for its melting point, solubility, logP, and pKa is essential for a complete understanding of this compound and to guide its future development.
References
-
PubChemLite. 4-bromo-1-cyclohexyl-1h-pyrazol-3-amine. [Link]
-
PubChemLite. 4-bromo-1-cyclohexyl-1h-pyrazol-3-amine. [Link]
